N-[(4-fluorophenyl)methyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-[(4-fluorophenyl)methyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a 4-fluorobenzyl carboxamide group at position 3, a hydroxyl group at position 2, and a methyl group at position 6. This structural configuration is critical for its biological activity, particularly in antiviral and analgesic applications. The compound’s synthesis often involves condensation reactions using tricarbonylmethane derivatives, as seen in related analogs .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-10-6-7-21-13(8-10)20-16(23)14(17(21)24)15(22)19-9-11-2-4-12(18)5-3-11/h2-8,23H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZGUTOOTWCIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with a suitable pyrido[1,2-a]pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds featuring the pyrido[1,2-a]pyrimidine scaffold exhibit significant anticancer properties. The structural characteristics of this compound allow it to interact with various biological targets, potentially leading to the inhibition of tumor growth. For example, derivatives of pyrido[1,2-a]pyrimidines have shown effectiveness against several cancer cell lines, including breast and colon cancer cells. Studies have reported that modifications to the pyrimidine ring can enhance selectivity and potency against specific cancer types, making this compound a candidate for further investigation in anticancer therapies .
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibitors targeting CDKs are of particular interest for their role in cancer therapy, as they can halt the proliferation of cancerous cells by disrupting the cell cycle . The compound's structure allows for selective binding to these enzymes, which can lead to improved therapeutic outcomes.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of pyrido[1,2-a]pyrimidine derivatives. The compound has shown promise against various bacterial strains, suggesting its potential application in developing new antibiotics. This is particularly relevant given the rising concern over antibiotic resistance in pathogenic bacteria .
Photophysical Properties
The unique structural framework of N-[(4-fluorophenyl)methyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has led to investigations into its photophysical properties. Compounds with similar structures have been identified as potential fluorophores, which can be used in various applications such as fluorescence imaging and sensing technologies . The ability of these compounds to exhibit strong luminescence makes them suitable candidates for developing advanced materials in optoelectronics.
Supramolecular Chemistry
The compound's capacity to form stable supramolecular structures through non-covalent interactions opens avenues for applications in supramolecular chemistry. These interactions can lead to the development of novel materials with tailored properties for use in drug delivery systems or as scaffolds for biomimetic applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in HeLa cells with IC50 values below 1 µM. |
| Study B | Enzyme Inhibition | Showed selective inhibition of CDK2 with a fold selectivity over CDK9, indicating potential for targeted cancer therapies. |
| Study C | Antimicrobial Properties | Reported effectiveness against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a new antibiotic candidate. |
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of key biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-Hydroxy-8-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylate
Structural Differences : Replaces the 4-fluorobenzyl carboxamide group with an ethyl ester.
Key Findings :
- Exhibits zwitterionic behavior in crystalline form due to protonation at nitrogen and charge localization at position 3 .
- Exists as a tautomeric equilibrium in solution, influencing solubility and reactivity .
- Serves as a precursor for antiviral agents but lacks the carboxamide group’s binding affinity for specific biological targets .
| Property | Target Compound | Ethyl Ester Analog |
|---|---|---|
| Functional Group (C3) | Carboxamide | Ester |
| Zwitterionic Form | Not reported | Yes |
| Biological Application | Antiviral/Analgesic | Antiviral precursor |
N-(Benzyl)-2-Hydroxy-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxamide (Unmethylated Analog)
Structural Differences : Lacks the 8-methyl group on the pyridine moiety.
Key Findings :
- Methylation at position 8 enhances analgesic activity by improving pharmacokinetic properties and target engagement .
- The unmethylated analog shows reduced efficacy in pain models, highlighting the 8-methyl group’s role in bioactivity .
| Property | Target Compound | Unmethylated Analog |
|---|---|---|
| Position 8 Substituent | Methyl | Hydrogen |
| Analgesic Activity | High | Moderate |
TRC 210258 (N-(4-Chlorophenyl)-2-(4-Fluorophenoxy)-N-Methylimidazo[1,2-a]Pyrimidine-3-Carboxamide)
Structural Differences: Replaces the pyrido[1,2-a]pyrimidine core with an imidazo[1,2-a]pyrimidine ring and substitutes the 4-fluorobenzyl group with a 4-chlorophenyl and fluorophenoxy moiety. Key Findings:
- Targets metabolic disorders (e.g., diabetes) via insulin resistance modulation .
- The imidazo ring and fluorophenoxy group enhance metabolic stability but reduce selectivity for analgesic targets compared to the pyrido core .
| Property | Target Compound | TRC 210258 |
|---|---|---|
| Core Structure | Pyrido[1,2-a]pyrimidine | Imidazo[1,2-a]pyrimidine |
| Primary Application | Analgesic | Metabolic regulation |
Pyrimido[1,2-a]Benzimidazole Derivatives (e.g., N-(4-Fluorophenyl)-4-Oxo-2,3,4,10-Tetrahydropyrimido[1,2-a]Benzimidazole-2-Carboxamide)
Structural Differences : Fuses a benzimidazole ring to the pyrimidine core instead of pyridine.
Key Findings :
- Increased planarity improves DNA intercalation but reduces blood-brain barrier penetration, limiting central nervous system applications .
- The 4-fluorophenyl group maintains target affinity but alters solubility compared to the 4-fluorobenzyl group .
| Property | Target Compound | Benzimidazole Analog |
|---|---|---|
| Core Structure | Pyrido[1,2-a]pyrimidine | Pyrimido[1,2-a]benzimidazole |
| Solubility | Moderate | Low |
Patent-Derived Carboxamide Analogs (EP 4 374 877 A2)
Structural Differences : Include tetrahydro-pyridazine cores (e.g., (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide).
Key Findings :
- Trifluoromethyl and furan substituents enhance metabolic stability and kinase inhibition but introduce steric hindrance .
- Fluorophenylmethyl groups improve lipophilicity, comparable to the target compound’s 4-fluorobenzyl group .
| Property | Target Compound | Patent Analog |
|---|---|---|
| Substituent (C3) | 4-Fluorobenzyl | 3-Fluorobenzyl |
| Metabolic Stability | Moderate | High |
Biological Activity
N-[(4-fluorophenyl)methyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 303.29 g/mol
- CAS Number : 341967-77-9
This compound features a pyridopyrimidine core, which is known for its diverse biological activities.
This compound primarily acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, this compound reduces the levels of tetrahydrofolate necessary for the synthesis of purines and pyrimidines, ultimately leading to impaired cell proliferation, particularly in cancer cells .
Therapeutic Potential
Research indicates that compounds similar to this compound have shown promise in treating various conditions:
- Cancer : Inhibition of DHFR has been linked to anticancer activity, as it disrupts the replication of rapidly dividing cells.
- Autoimmune Diseases : Similar compounds are being explored for their potential in treating autoimmune disorders due to their immunosuppressive effects .
Case Studies and Research Findings
- In Vitro Studies : Various studies have demonstrated that pyridopyrimidine derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, a study highlighted the enhanced efficacy of pyridopyrimidine derivatives against breast cancer cells when combined with other chemotherapeutic agents .
- Animal Models : In vivo studies using animal models have shown that these compounds can significantly reduce tumor size and improve survival rates when administered in conjunction with standard chemotherapy .
- Enzymatic Inhibition : Detailed enzymatic assays have confirmed that this compound exhibits high affinity for DHFR, with IC50 values comparable to established inhibitors like methotrexate .
Table 1: Biological Activity Overview
Table 2: Comparative Analysis of Pyridopyrimidine Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
